molecular formula C18H15ClN4O3 B278846 ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No. B278846
M. Wt: 370.8 g/mol
InChI Key: RXTDBSGVHIDZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate, also known as EtCTB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of triazole derivatives and has shown promising results in various studies.

Scientific Research Applications

Ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been shown to possess neuroprotective properties and can be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been used in the development of new drugs and as a tool for studying biological processes.

Mechanism of Action

The exact mechanism of action of ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins. It has also been shown to modulate the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and viruses. It also has antioxidant and anti-inflammatory properties and can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate in lab experiments is its versatility. It can be used in various assays and experiments to study different biological processes. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is that it can be toxic at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the study of ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate. One area of research is the development of new drugs based on its structure. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand its mechanism of action and its effects on different biological processes.
Conclusion:
In conclusion, ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a synthetic compound that has shown promising results in various scientific research applications. Its versatility, ease of synthesis, and potential therapeutic applications make it an important compound for further study. However, more research is needed to fully understand its mechanism of action and its effects on different biological processes.

Synthesis Methods

The synthesis of ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves the reaction of ethyl 4-aminobenzoate with 4-chlorophenyl isocyanate and 1H-1,2,4-triazole-3-carboxylic acid in the presence of a catalyst. The final product is obtained after purification and characterization using various spectroscopic techniques.

properties

Product Name

ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 4-[[1-(4-chlorophenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H15ClN4O3/c1-2-26-18(25)12-3-7-14(8-4-12)21-17(24)16-20-11-23(22-16)15-9-5-13(19)6-10-15/h3-11H,2H2,1H3,(H,21,24)

InChI Key

RXTDBSGVHIDZOF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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